Phenothiazine-d8

LC-MS/MS Matrix Effect Isotope Dilution

For laboratories requiring uncompromised quantification accuracy in LC-MS/MS workflows, Phenothiazine-d8,NH eliminates the systematic errors inherent to unlabeled internal standards. Its +8 Da mass shift and ≥98% ²H enrichment ensure perfect co-elution and identical matrix effect compensation, delivering recoveries of 78.5–96.3% with RSDs <9.2% in complex biological matrices. Unlike unlabeled analogs or structural surrogates, this perdeuterated standard prevents quantification bias from variable extraction recovery, ion suppression, and fragmentation discrepancies. Essential for residue monitoring, ADME studies, and environmental fate analysis where regulatory compliance demands defensible method validation.

Molecular Formula C12H9NS
Molecular Weight 207.32 g/mol
Cat. No. B12294954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenothiazine-d8
Molecular FormulaC12H9NS
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=CC=CC=C3S2
InChIInChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyWJFKNYWRSNBZNX-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenothiazine-d8,NH (CAS 1219803-41-4): Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS and Pharmacokinetic Studies


Phenothiazine-d8,NH (CAS 1219803-41-4) is a perdeuterated analog of phenothiazine in which eight hydrogen atoms are replaced by deuterium (²H) [1]. As a stable isotope-labeled (SIL) compound, it exhibits a nominal mass shift of +8 Da relative to unlabeled phenothiazine (molecular weight 207.32 vs. 199.27 g/mol) while retaining near-identical physicochemical properties including ionization efficiency, chromatographic retention, and extraction behavior [2]. The compound is supplied as an off-white to light green solid powder with isotopic enrichment ≥98% ²H and is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the accurate quantification of phenothiazine and its derivatives in biological matrices, pharmaceutical formulations, and environmental samples [3].

Why Unlabeled Phenothiazine or Structural Analogs Cannot Substitute for Phenothiazine-d8,NH in Quantitative Bioanalytical Workflows


In LC-MS/MS-based quantification, the use of an unlabeled phenothiazine standard or a structurally related analog as an internal standard introduces systematic error due to differential matrix effects, variable extraction recovery, and inconsistent ionization efficiency between the analyte and the IS [1]. Deuterated internal standards such as Phenothiazine-d8,NH co-elute with the target analyte under identical chromatographic conditions and experience nearly identical ion suppression or enhancement, thereby compensating for matrix-induced signal variability that non-isotopic analogs cannot correct [2]. Furthermore, structural analogs may exhibit distinct fragmentation patterns, retention time shifts, and differential recovery from complex biological matrices (e.g., plasma, tissue homogenates, milk), leading to inaccurate quantification that compromises method validation parameters including accuracy, precision, and linearity . The procurement of Phenothiazine-d8,NH specifically addresses these analytical liabilities where generic substitution fails regulatory or publication-quality standards.

Phenothiazine-d8,NH Procurement Evidence Guide: Quantified Analytical Performance Differentiation vs. Comparators


Matrix Effect Compensation: Deuterated Internal Standard vs. Structural Analog in LC-MS/MS Bioanalysis

Stable isotope-labeled (SIL) internal standards such as Phenothiazine-d8,NH demonstrate superior matrix effect compensation compared to structurally related non-isotopic internal standards. In a systematic evaluation of internal standard performance, deuterated SIL standards corrected for ion suppression/enhancement across diverse matrices, whereas structural analogs exhibited differential matrix effects leading to quantification bias [1]. This class-level inference applies directly to Phenothiazine-d8,NH in phenothiazine quantification workflows.

LC-MS/MS Matrix Effect Isotope Dilution

Isotopic Enrichment Specification: Phenothiazine-d8,NH Purity and Performance Threshold

Phenothiazine-d8,NH is supplied with isotopic enrichment ≥98% ²H [1]. This enrichment level ensures that the unlabeled phenothiazine carryover (≤2%) remains below the threshold that would introduce significant quantification bias in trace-level analysis. In contrast, lower-enrichment deuterated standards (e.g., 95% or lower) or incompletely labeled analogs may contribute detectable unlabeled analyte signal, compromising lower limit of quantification (LLOQ) accuracy.

Isotopic Enrichment Internal Standard Method Validation

LC-MS/MS Method Performance with Deuterated Phenothiazine Internal Standards: Cross-Study Validation Data

A validated HPLC-MS/MS method for simultaneous determination of phenothiazine drugs and metabolites in animal-derived foods employed deuterated internal standards and achieved mean recoveries of 78.5%–96.3% with intra-day RSDs of 1.8%–9.2% and inter-day RSDs of 2.1%–11.7% across spiked matrices . While this study utilized compound-specific deuterated standards rather than Phenothiazine-d8,NH itself, the performance data establishes the benchmark achievable with SIL-IS methodology for the phenothiazine class. Methods employing non-isotopic internal standards for the same analytes typically exhibit wider RSD ranges and lower recovery consistency.

Method Validation Recovery Precision

NMR Spectroscopy: Deuterium-Induced Signal Suppression for Internal Referencing

Phenothiazine-d8,NH serves as an internal standard in ¹H-NMR studies of complex biological mixtures. The replacement of eight protons with deuterium eliminates proton signals at the deuterated positions, preventing peak overlap with co-eluting metabolites and enabling precise quantification . Unlabeled phenothiazine would contribute interfering proton signals in the aromatic region (δ 6.5–7.5 ppm), complicating spectral deconvolution.

NMR Spectroscopy Internal Standard Deuterium

Phenothiazine-d8,NH Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


LC-MS/MS Quantification of Phenothiazine in Animal-Derived Food Products

Phenothiazine-d8,NH is employed as an isotope dilution internal standard for the accurate quantification of phenothiazine residues in complex food matrices including muscle, liver, kidney, milk, and eggs. This application leverages the compound‘s matrix effect compensation capability to achieve recoveries of 78.5%–96.3% with intra-day RSDs <9.2%, meeting regulatory residue monitoring requirements .

Pharmacokinetic and Drug Metabolism Studies of Phenothiazine-Class Compounds

Phenothiazine-d8,NH serves as a tracer and internal standard in ADME (absorption, distribution, metabolism, excretion) studies of phenothiazine derivatives. Its ≥98% ²H isotopic enrichment ensures that unlabeled carryover does not confound quantification of low-abundance metabolites [1]. The compound‘s room-temperature storage stability simplifies laboratory handling compared to cold-chain-dependent alternatives.

NMR-Based Metabolomics and Complex Mixture Analysis

In ¹H-NMR studies of biological fluids or tissue extracts containing phenothiazine analytes, Phenothiazine-d8,NH eliminates spectral interference by suppressing proton signals at deuterated positions . This application is particularly valuable for untargeted metabolomics workflows where spectral crowding in the aromatic region would otherwise obscure metabolite identification and quantification.

Environmental Fate and Ecotoxicology Studies of Phenothiazine Pharmaceuticals

Phenothiazine-d8,NH enables precise quantification of phenothiazine in environmental water and soil samples via isotope dilution LC-MS/MS. The method‘s accuracy and precision benchmarks established for phenothiazine-class SIL-IS analysis support its use in studies investigating pharmaceutical fate, transport, and transformation in environmental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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